molecular formula C38H41IN4O4S B2704111 4-(1-Benzothiophen-4-yl)-1,1-bis({4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl})piperazin-1-ium iodide CAS No. 2454317-19-0

4-(1-Benzothiophen-4-yl)-1,1-bis({4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl})piperazin-1-ium iodide

Cat. No.: B2704111
CAS No.: 2454317-19-0
M. Wt: 776.73
InChI Key: HELFTAWVEPGLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzothiophen-4-yl)-1,1-bis({4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl})piperazin-1-ium iodide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene moiety, a piperazine ring, and quinoline derivatives, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzothiophen-4-yl)-1,1-bis({4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl})piperazin-1-ium iodide involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, m-chloroperbenzoic acid, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium tert-butoxide, potassium carbonate.

    Solvents: Xylene, dichloromethane, ethanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in binding studies with various biological targets, including enzymes and receptors. Its structural features enable it to interact with multiple biological pathways, making it a candidate for further biological research.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development, particularly in the treatment of central nervous system disorders .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure allows for the creation of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-(1-Benzothiophen-4-yl)-1,1-bis({4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl})piperazin-1-ium iodide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include neurotransmitter signaling, enzyme inhibition, and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1-Benzothiophen-4-yl)-1,1-bis({4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl})piperazin-1-ium iodide apart is its unique combination of benzothiophene, piperazine, and quinoline moieties

Properties

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]piperazin-1-ium-1-yl]butoxy]-1H-quinolin-2-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N4O4S.HI/c43-37-14-10-28-8-12-30(26-33(28)39-37)45-23-3-1-19-42(21-17-41(18-22-42)35-6-5-7-36-32(35)16-25-47-36)20-2-4-24-46-31-13-9-29-11-15-38(44)40-34(29)27-31;/h5-16,25-27H,1-4,17-24H2,(H-,39,40,43,44);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELFTAWVEPGLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1C2=C3C=CSC3=CC=C2)(CCCCOC4=CC5=C(C=C4)C=CC(=O)N5)CCCCOC6=CC7=C(C=C6)C=CC(=O)N7.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H41IN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.